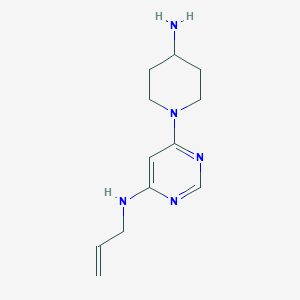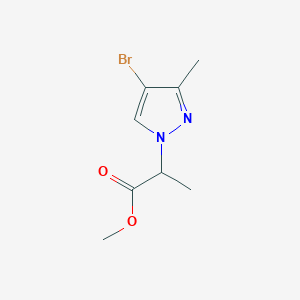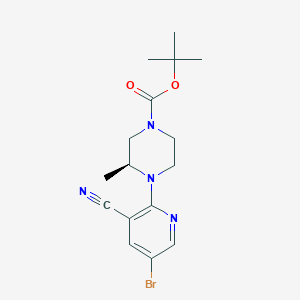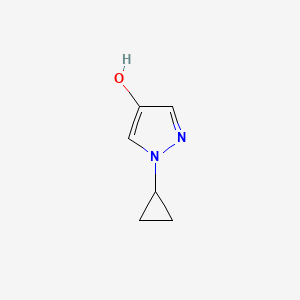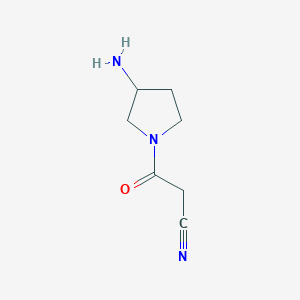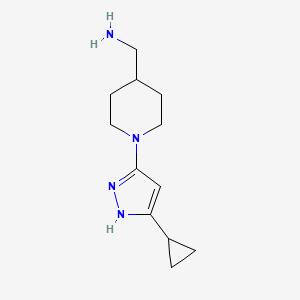
Méthanamine de (1-(5-cyclopropyl-1H-pyrazol-3-yl)pipéridin-4-yl)
Vue d'ensemble
Description
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le cancer : Inhibition de la prolifération cellulaire
Des composés structurellement liés à la « méthanamine de (1-(5-cyclopropyl-1H-pyrazol-3-yl)pipéridin-4-yl) » ont été étudiés pour leur potentiel à inhiber la prolifération cellulaire dans la recherche sur le cancer. Par exemple, les dérivés du 1H-pyrazole ont montré des résultats prometteurs dans l’inhibition de la prolifération des cellules cancéreuses du poumon A549 .
Inhibition de la migration et de l’invasion
De plus, ces composés ont été explorés pour leur capacité à inhiber la migration et l’invasion des cellules cancéreuses, ce qui est crucial pour prévenir les métastases .
Inhibition de PAK4
Les inhibiteurs de PAK4 sont une classe de composés qui peuvent potentiellement stopper la progression du cancer. Le composé apparenté mentionné dans les résultats de la recherche a été identifié comme un inhibiteur puissant de PAK4, ce qui suggère que la « méthanamine de (1-(5-cyclopropyl-1H-pyrazol-3-yl)pipéridin-4-yl) » pourrait également servir cette fonction .
Chimie supramoléculaire
La structure du composé indique des applications potentielles en chimie supramoléculaire, où il pourrait être utilisé pour comprendre les interactions intramoléculaires au sein de systèmes moléculaires plus complexes .
Analyse de la structure cristalline
Les composés apparentés du pyrazole ont été utilisés dans l’analyse de la structure cristalline, qui est fondamentale dans la conception des médicaments et la compréhension des interactions moléculaires .
Synthèse de pyrazoles trisubstitués
Le composé pourrait être impliqué dans la synthèse de pyrazoles trisubstitués, qui sont précieux dans divers processus de synthèse chimique .
Catalyse
Compte tenu de ses caractéristiques structurelles, le composé pourrait agir comme catalyseur dans les réactions chimiques, en particulier celles impliquant des processus de cyclocondensation .
Mécanisme D'action
Target of Action
The primary target of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine is the p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, which are activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays a critical role in cellular functions, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine interacts with PAK4, inhibiting its activity. This inhibition results in a decrease in cell growth, an increase in cell apoptosis, and changes in cytoskeleton functions
Biochemical Pathways
The inhibition of PAK4 by (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine affects the Rho family GTPases Rac and Cdc42 pathways . These pathways play a crucial role in cellular functions, including cell growth, apoptosis, and cytoskeleton functions . The downstream effects of this inhibition include decreased cell proliferation and increased cell apoptosis .
Result of Action
The inhibition of PAK4 by (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine results in decreased cell proliferation and increased cell apoptosis . This can lead to the inhibition of tumor growth in cancer cells, making it a potential candidate for anticancer therapy .
Analyse Biochimique
Biochemical Properties
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with specific membrane proteins, potentially inhibiting their function . These interactions can modulate various biochemical pathways, making the compound a valuable tool in biochemical research.
Cellular Effects
The effects of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the inflammatory pathways in senescent cells, modulating gene expression and cellular metabolism . These effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular processes.
Molecular Mechanism
At the molecular level, (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, it may inhibit or activate enzymes, leading to changes in gene expression and cellular function . Understanding these molecular interactions is crucial for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, the compound’s impact on cellular processes may vary depending on its stability and the duration of exposure. These temporal effects are essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine vary with different dosages in animal models. Research has shown that different doses can lead to varying effects on biochemical and physiological processes . For instance, higher doses may result in toxic or adverse effects, while lower doses may have therapeutic benefits. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may affect glycolysis or lipid metabolism, leading to changes in cellular energy production and storage. These interactions highlight the compound’s potential in metabolic research and therapeutic applications.
Transport and Distribution
The transport and distribution of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine within cells and tissues are critical for its function. It interacts with transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for developing targeted delivery systems and optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of (1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)methanamine affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the plasma membrane or mitochondria can influence its interactions with other biomolecules and its overall cellular effects. Understanding these localization mechanisms is crucial for developing targeted therapies.
Propriétés
IUPAC Name |
[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-8-9-3-5-16(6-4-9)12-7-11(14-15-12)10-1-2-10/h7,9-10H,1-6,8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRWRCIXLOYINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


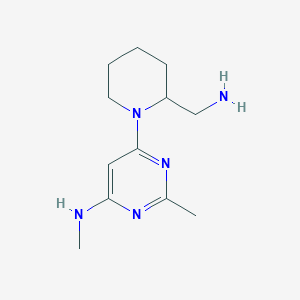

![1-Cyanoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1475641.png)
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isopropylamine](/img/structure/B1475642.png)

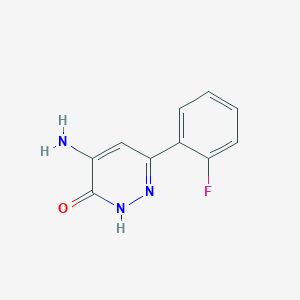
![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B1475646.png)
